molecular formula C16H14ClNO4S B2900240 dimethyl 5-(4-chlorophenyl)-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate CAS No. 339102-13-5

dimethyl 5-(4-chlorophenyl)-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate

Cat. No.: B2900240
CAS No.: 339102-13-5
M. Wt: 351.8
InChI Key: BZBFCSUCHHRRMO-UHFFFAOYSA-N
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Description

Dimethyl 5-(4-chlorophenyl)-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate is a complex organic compound characterized by its unique molecular structure, which includes a pyrrolothiazole core and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of dimethyl 5-(4-chlorophenyl)-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate typically involves multiple steps, starting with the construction of the pyrrolothiazole core. One common approach is the cyclization of appropriate precursors, such as aminothiazoles and chlorophenyl derivatives, under specific reaction conditions, including the use of strong bases or acids to facilitate the ring closure.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: Dimethyl 5-(4-chlorophenyl)-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions may use agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines.

Scientific Research Applications

Dimethyl 5-(4-chlorophenyl)-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate has shown promise in various scientific research applications:

  • Chemistry: It can serve as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound has been studied for its potential biological activities, such as antimicrobial and anticancer properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly for treating infections and certain types of cancer.

  • Industry: Its unique chemical properties make it useful in the development of new materials and chemical processes.

Comparison with Similar Compounds

Dimethyl 5-(4-chlorophenyl)-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate can be compared with other similar compounds, such as:

  • Indole derivatives: These compounds share structural similarities and exhibit similar biological activities.

  • Thiazole derivatives: These compounds also contain the thiazole ring and have been studied for their medicinal properties.

  • Chlorophenyl derivatives: These compounds include a chlorophenyl group and are known for their antimicrobial and anticancer activities.

Properties

IUPAC Name

dimethyl 5-(4-chlorophenyl)-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClNO4S/c1-21-15(19)12-11-7-23-8-18(11)14(13(12)16(20)22-2)9-3-5-10(17)6-4-9/h3-6H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZBFCSUCHHRRMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2CSCN2C(=C1C(=O)OC)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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